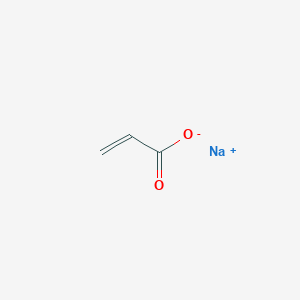

sodium;prop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Sodium Prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium prop-2-enoate, more commonly known as sodium acrylate (B77674), is the sodium salt of acrylic acid.[1] It is a key monomer used primarily in the synthesis of superabsorbent polymers, most notably sodium polyacrylate.[1] Its chemical formula is C₃H₃NaO₂.[2] This document provides a comprehensive overview of the fundamental chemical and physical properties of sodium prop-2-enoate, detailed experimental protocols for their determination, and a summary of its synthesis and safety information. The quantitative data herein is structured for clarity and ease of comparison, targeting professionals in research and development.

Core Chemical and Physical Properties

Sodium prop-2-enoate is a white crystalline solid at room temperature.[1] It is an ionic compound and, as such, exhibits a high melting point and significant solubility in polar solvents like water. It is generally insoluble in nonpolar organic solvents.[3] The presence of the vinyl group makes it susceptible to polymerization, a key feature of its reactivity.[3]

Quantitative Data Summary

The core physical and chemical properties of sodium prop-2-enoate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium prop-2-enoate | [2] |

| Common Name | Sodium Acrylate | [1][2] |

| CAS Number | 7446-81-3 | [2] |

| Molecular Formula | C₃H₃NaO₂ | [2] |

| Molecular Weight | 94.04 g/mol | [2] |

| Appearance | White to cream-colored crystalline solid/powder | [1][2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Boiling Point | Not applicable; decomposes at high temperatures. | |

| Density | 1.528 g/cm³ (at 20 °C) | |

| Aqueous Solubility | 479 g/L (at 20 °C) | [4] |

| pKa (of parent acid) | 4.25 (for Acrylic Acid) | [1][2] |

Chemical Structure and Synthesis

Chemical Structure

Sodium prop-2-enoate is an ionic compound consisting of a sodium cation (Na⁺) and a prop-2-enoate (acrylate) anion (CH₂=CHCOO⁻).

Synthesis Pathway

Sodium prop-2-enoate is typically synthesized via a straightforward acid-base neutralization reaction. Acrylic acid is reacted with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521), in an aqueous solution.[5][6] The reaction is exothermic and requires careful temperature control to prevent unwanted polymerization of the acrylate monomer.[5][6]

The balanced chemical equation is: CH₂=CHCOOH + NaOH → CH₂=CHCOONa + H₂O [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of sodium prop-2-enoate.

| Spectroscopy Type | Key Peaks / Signals (Expected) |

| FTIR (cm⁻¹) | ~3100-3000 (Vinyl C-H stretch), ~1635 (C=C stretch), ~1560 (Asymmetric COO⁻ stretch), ~1410 (Symmetric COO⁻ stretch).[7][8] |

| ¹H NMR (in D₂O) | Multiplets between δ 5.5-6.5 ppm corresponding to the three vinyl protons (CH₂=CH-).[9][10] |

| ¹³C NMR (in D₂O) | Signals expected around δ 125-135 ppm for the vinyl carbons (CH₂=CH-) and a signal downfield >δ 170 ppm for the carboxylate carbon (-COO⁻).[11][12] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key properties of sodium prop-2-enoate.

Melting Point Determination (Capillary Method)

Due to its high melting point and tendency to decompose, a modern digital melting point apparatus is recommended.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sodium prop-2-enoate is loaded into a glass capillary tube to a height of 2-3 mm.[13] The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[13]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).[14]

-

Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to obtain an approximate melting/decomposition range.[15]

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate range found in the preliminary run. The heating rate is then reduced to 1-2 °C/min.[14]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. For substances that decompose, the temperature at which charring or discoloration begins is noted.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[16]

-

Objective: To determine the saturation concentration of sodium prop-2-enoate in water at a specified temperature.

-

Methodology:

-

Preparation: An excess amount of solid sodium prop-2-enoate is added to a known volume of deionized water in a stoppered flask.[17] Using a 5-fold excess of the estimated required solid is a common practice.[17]

-

Equilibration: The flask is sealed and placed in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 20 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[4][17]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the solute).[18]

-

Quantification: The concentration of sodium prop-2-enoate in the clear, saturated aqueous phase is determined using a suitable analytical technique. Given the lack of a strong chromophore, techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or quantitative NMR could be employed. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.[4]

-

Spectroscopic Analysis Protocols

-

Objective: To obtain the infrared and nuclear magnetic resonance spectra for structural verification.

-

Methodology (FTIR):

-

An Attenuated Total Reflectance (ATR)-FTIR spectrometer is commonly used for solid samples. A small amount of the dry powder is placed on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.[19] Data is typically collected as an average of multiple scans to improve the signal-to-noise ratio.

-

-

Methodology (NMR):

-

A sample of sodium prop-2-enoate is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a suitable internal or external standard.

-

Safety and Handling

Sodium prop-2-enoate is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling Precautions: Handle in a well-ventilated area to avoid dust inhalation. Avoid contact with skin and eyes.[5]

-

Stability: The material can be unstable and may undergo spontaneous polymerization, especially when heated.[4] It is incompatible with strong oxidizing agents.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet.

References

- 1. study.com [study.com]

- 2. gneechemical.com [gneechemical.com]

- 3. prepchem.com [prepchem.com]

- 4. enamine.net [enamine.net]

- 5. Acrylic acid and sodium hydroxide reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of Sodium Acrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium acrylate (B77674) monomer, a key building block in the development of various polymers used in research and pharmaceutical applications. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and illustrates the synthesis and characterization workflows for clarity and reproducibility.

Physicochemical Properties of Sodium Acrylate

Sodium acrylate is the sodium salt of acrylic acid. It is a white, crystalline powder that is soluble in water.[1] It is primarily used as a precursor in the synthesis of sodium polyacrylate, a superabsorbent polymer.[1]

| Property | Value | Reference |

| Chemical Formula | C₃H₃NaO₂ | [1] |

| Molecular Weight | 94.04 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >300 °C (with decomposition) | [1] |

| Solubility | Soluble in water | [1] |

| IUPAC Name | Sodium prop-2-enoate | [1] |

| SMILES | C=CC(=O)[O-].[Na+] | [1] |

| InChI Key | NNMHYFLPFNGQFZ-UHFFFAOYSA-M | [1] |

Synthesis of Sodium Acrylate Monomer

The most common and economically viable method for synthesizing sodium acrylate is through the acid-base neutralization of acrylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

Experimental Protocol: Neutralization of Acrylic Acid with Sodium Bicarbonate

This protocol is adapted from a patented synthesis method, which offers a simple and controllable process.

Materials:

-

Acrylic Acid (CH₂=CHCOOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF) or other suitable solvent

-

Four-necked flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle with temperature controller

-

Condenser

-

Suction filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

In a 1000 mL four-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add sodium bicarbonate (84.01 g, 1.0 mol) and DMF (300 g).

-

Begin stirring the mixture at room temperature.

-

From the dropping funnel, add acrylic acid (75.66 g, 1.05 mol) dropwise over a period of approximately 1 hour. Maintain the temperature at room temperature during the addition.

-

After the complete addition of acrylic acid, heat the mixture to 58-62 °C and maintain this temperature for 3 hours to ensure the reaction goes to completion.

-

After the reaction period, cool the mixture to room temperature.

-

Filter the solid product using a suction filtration apparatus.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.

-

Dry the white powder solid in a vacuum oven at 40 °C to a constant weight to obtain the final sodium acrylate product.

This method is reported to yield a product with a purity of approximately 98.5% and a molar yield of around 98% based on sodium bicarbonate.

Characterization of Sodium Acrylate Monomer

The following are the key analytical techniques used to characterize the synthesized sodium acrylate monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the sodium acrylate monomer.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of sodium acrylate in D₂O would be expected to show signals corresponding to the vinyl protons. The chemical shifts are influenced by the solvent and the presence of the carboxylate group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl Protons (-CH=CH₂) | 5.5 - 6.5 | Multiplet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (-COO⁻) | ~170 - 185 |

| Vinyl Carbon (=CH₂) | ~125 - 135 |

| Vinyl Carbon (-CH=) | ~125 - 135 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sodium acrylate monomer.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretching | ~1630 - 1640 |

| C=O (carboxylate) | Asymmetric Stretching | ~1550 - 1610 |

| C=O (carboxylate) | Symmetric Stretching | ~1400 - 1440 |

| =C-H | Bending | ~910 - 990 |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the sodium acrylate monomer.

-

Melting Point: Sodium acrylate typically does not have a sharp melting point and is reported to decompose at temperatures above 300 °C.[1]

-

Decomposition: TGA would show a significant weight loss corresponding to the decomposition of the molecule at elevated temperatures. The onset of decomposition is expected to be above 230°C.[2] DSC may show exothermic events corresponding to the decomposition process.[2]

Visualized Workflows

Synthesis Pathway of Sodium Acrylate

The following diagram illustrates the chemical reaction for the synthesis of sodium acrylate from acrylic acid and sodium bicarbonate.

Caption: Synthesis of Sodium Acrylate via Neutralization.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines the logical flow from the synthesis of sodium acrylate to its comprehensive characterization.

Caption: Workflow for Sodium Acrylate Synthesis and Characterization.

References

Physicochemical Properties of Sodium Prop-2-enoate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous solutions of sodium prop-2-enoate (sodium acrylate). Due to the limited availability of specific experimental data for monomeric sodium prop-2-enoate solutions in publicly accessible literature, this guide also presents data for its saturated analogue, sodium propionate (B1217596), to provide illustrative quantitative insights. Furthermore, general principles governing electrolyte solutions are discussed to predict the behavior of sodium prop-2-enoate solutions.

Introduction to Sodium Prop-2-enoate

Sodium prop-2-enoate, the sodium salt of acrylic acid, is a key monomer in the production of superabsorbent polymers and a variety of other copolymers.[1][2] Its chemical structure, featuring a vinyl group and a carboxylate, makes it highly reactive in polymerization processes.[1] Understanding the physicochemical properties of its aqueous solutions is crucial for process optimization, quality control, and the development of new applications in fields ranging from materials science to drug delivery.

General Properties of Sodium Prop-2-enoate:

| Property | Value | Reference |

| Chemical Formula | C₃H₃NaO₂ | [3] |

| Molecular Weight | 94.04 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1][3] |

| Water Solubility | 479 g/L at 20°C | [4] |

| Stability | May spontaneously polymerize; incompatible with strong oxidizing agents.[1][4] |

Physicochemical Properties of Aqueous Solutions

The properties of aqueous sodium prop-2-enoate solutions are governed by the interactions between the sodium and prop-2-enoate ions and water molecules. As an electrolyte, its solutions are expected to exhibit characteristic changes in density, viscosity, and electrical conductivity with varying concentration and temperature.

Density

The density of an electrolyte solution is a fundamental property that reflects the mass of the solute and its effect on the solvent's structure. The density of aqueous sodium prop-2-enoate solutions is expected to increase with increasing concentration.

Illustrative Data for Aqueous Sodium Propionate Solutions at 25°C:

While specific data for sodium prop-2-enoate is scarce, the following table for sodium propionate provides a reasonable approximation of the expected trend.

| Concentration (mol/L) | Density (g/cm³) |

| 0.1 | 1.001 |

| 0.5 | 1.018 |

| 1.0 | 1.035 |

| 2.0 | 1.066 |

Note: Data is illustrative and based on the behavior of similar electrolytes.

Viscosity

The viscosity of an electrolyte solution is influenced by ion-ion and ion-solvent interactions. For many salt solutions, viscosity increases with concentration. Given that sodium prop-2-enoate is the monomer for the highly viscous sodium polyacrylate, its solutions are also expected to exhibit increasing viscosity with concentration.

Illustrative Data for Aqueous Sodium Propionate Solutions at 25°C:

| Concentration (mol/L) | Viscosity (mPa·s) |

| 0.1 | 1.02 |

| 0.5 | 1.10 |

| 1.0 | 1.21 |

| 2.0 | 1.45 |

Note: Data is illustrative and based on the behavior of similar electrolytes.

Electrical Conductivity

As an electrolyte, sodium prop-2-enoate dissociates in water into sodium (Na⁺) and prop-2-enoate (CH₂=CHCOO⁻) ions, allowing the solution to conduct electricity. The specific electrical conductivity is expected to increase with concentration up to a certain point, after which ion-ion interactions may cause it to level off or decrease.

Specific Electrical Conductivity of Aqueous Sodium Propionate Solutions (Temperature Range: 15-90°C):

The specific electrical conductivity of concentrated aqueous solutions of sodium propionate has been measured across a range of temperatures and concentrations.[5] The conductivity generally increases with both temperature and concentration, passing through a maximum at higher concentrations.[5]

| Temperature (°C) | Concentration (mol/L) | Specific Conductivity (S/m) |

| 15 | 1.0 | 4.8 |

| 25 | 1.0 | 6.0 |

| 50 | 1.0 | 9.0 |

| 90 | 1.0 | 14.2 |

| 25 | 0.1 | 0.78 |

| 25 | 2.0 | 9.5 |

Data extracted and interpolated from published research on sodium propionate.[5]

Experimental Protocols

Accurate measurement of the physicochemical properties of sodium prop-2-enoate solutions requires standardized experimental procedures.

Density Measurement

The density of solutions can be determined using several methods:

-

Hydrometer: A direct and simple method for measuring specific gravity, which can be converted to density.

-

Pycnometer: A flask with a precise volume used to determine the density of a liquid by weighing.

-

Vibrating Tube Densimeter: An instrument that measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to its density.

Viscosity Measurement

The viscosity of solutions can be measured using various types of viscometers:

-

Capillary Viscometer (e.g., Ubbelohde): Measures the time it takes for a fixed volume of liquid to flow through a capillary tube.

-

Rotational Viscometer: Measures the torque required to rotate a spindle in the fluid.

-

Stabinger Viscometer: A type of rotational viscometer that also measures density to determine kinematic viscosity.

Electrical Conductivity Measurement

Electrical conductivity is measured using a conductivity meter, which consists of a probe with two or four electrodes and a meter that displays the conductance.

-

Calibration: The conductivity cell should be calibrated using standard solutions of known conductivity (e.g., KCl solutions).

-

Measurement: The probe is immersed in the sample solution, and the conductivity is read after temperature stabilization.

-

Temperature Compensation: Conductivity is temperature-dependent, so measurements should be reported at a specific temperature or corrected using a temperature coefficient.

Visualizations

Dissociation of Sodium Prop-2-enoate in Water

Caption: Dissociation of sodium prop-2-enoate in an aqueous solution.

Experimental Workflow for Physicochemical Property Determination

Caption: General workflow for determining physicochemical properties.

Expected Relationship between Concentration and Physicochemical Properties

Caption: Expected trends of physicochemical properties with concentration.

Conclusion

This technical guide has summarized the key physicochemical properties of sodium prop-2-enoate solutions. While specific quantitative data for the monomer in aqueous solution is limited, this guide provides a framework for understanding its expected behavior based on the properties of its saturated analogue and general electrolyte theory. The detailed experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the field. Further experimental investigation is warranted to establish a comprehensive dataset for the density, viscosity, and conductivity of monomeric sodium prop-2-enoate solutions across a range of concentrations and temperatures.

References

Authored for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Exploratory Studies of Sodium Acrylate (B77674) Polymerization

Executive Summary

Poly(sodium acrylate) (PNaA), a superabsorbent polymer, has garnered significant scientific and industrial interest due to its remarkable water-absorbing capabilities and biocompatibility.[1][2] Derived from the polymerization of sodium acrylate, this polymer is a cornerstone in applications ranging from personal care products to advanced drug delivery systems.[3][4][5] Its pH-responsive nature presents a unique advantage for targeted drug release in specific physiological environments, such as acidic tumor microenvironments.[3] This technical guide provides a comprehensive overview of the core exploratory studies in sodium acrylate polymerization. It details prevalent polymerization techniques, summarizes critical quantitative data from various studies, and outlines standardized experimental protocols. Furthermore, it visualizes key workflows and mechanisms to provide a clear and concise understanding for researchers and professionals in the field.

Fundamentals of Sodium Acrylate Polymerization

The conversion of sodium acrylate monomer into its polymer, poly(sodium acrylate), is primarily achieved through free-radical polymerization. This process involves the initiation, propagation, and termination of polymer chains. The reaction is highly versatile and can be conducted using several techniques, most notably aqueous solution, inverse emulsion, and inverse suspension polymerization.[6][7] The choice of method and reaction parameters significantly influences the final properties of the polymer, including molecular weight, degree of cross-linking, and swelling capacity.[6]

Free-Radical Polymerization Mechanism

The polymerization process can be broken down into three fundamental stages:

-

Initiation: A free radical initiator (e.g., a persulfate) decomposes to form primary radicals. These radicals react with a sodium acrylate monomer molecule to create an initiated monomer radical.

-

Propagation: The monomer radical adds to subsequent monomer units, rapidly extending the polymer chain.

-

Termination: The growth of a polymer chain is halted. This can occur through the combination of two growing chains or by disproportionation.

The kinetics of these stages are influenced by factors such as temperature, pH, initiator concentration, and monomer concentration.[8] For instance, the polymerization rate of fully ionized acrylic acid (sodium acrylate) is significantly affected by the aqueous environment, with termination rate coefficients being notably lower than those for non-ionized acrylic acid.[9][10]

Key Polymerization Techniques and Protocols

The selection of a polymerization technique is critical as it dictates the physical form and properties of the resulting poly(sodium acrylate).

Aqueous Solution Polymerization

This is a common method for preparing high molecular weight poly(sodium acrylate).[11] The monomer and a water-soluble initiator are dissolved in an aqueous solution, and the polymerization proceeds to form a viscous polymer solution or gel.[6][12]

Experimental Protocol: Aqueous Solution Polymerization [13]

-

Neutralization: In a beaker held in a temperature-controlled water bath (e.g., 20°C), add a stoichiometric amount of sodium hydroxide (B78521) (NaOH) solution dropwise to glacial acrylic acid to achieve the desired degree of neutralization (e.g., 70-100%). The final pH is typically monitored.[13][14]

-

Reagent Preparation: Prepare separate aqueous solutions of the initiator components, such as a redox pair like ammonium (B1175870) persulfate (APS) and sodium metabisulfite (B1197395) (SMBS).[11]

-

Initiation: While stirring the neutralized monomer solution, add the initiator solutions to begin the polymerization. The reaction is often exothermic.[13]

-

Polymerization: Allow the reaction to proceed for a set duration (e.g., 2 hours) at a controlled temperature (e.g., 70°C). The solution will become increasingly viscous as the polymer forms.[13]

-

Purification & Drying: The resulting polymer gel is cut into smaller pieces, purified (e.g., by washing with methanol (B129727) or dialysis in water to remove unreacted monomers and initiators), and dried in an oven (e.g., 50-70°C) to a constant weight.[13][14][15]

Inverse Emulsion Polymerization

This technique is used to produce fine, spherical polymer particles. An aqueous solution of the monomer and initiator is dispersed as droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier.[16]

Experimental Protocol: Inverse Emulsion Polymerization [16]

-

Aqueous Phase Preparation: Prepare an aqueous solution containing sodium acrylate, a cross-linking agent (if desired), and a water-soluble initiator (e.g., a redox system).

-

Oil Phase Preparation: In a separate vessel, dissolve an emulsifier (e.g., Span 80) in a hydrocarbon solvent (e.g., cyclohexane) to form the continuous oil phase.

-

Emulsification: Add the aqueous phase to the oil phase under high-speed agitation to form a stable water-in-oil emulsion.

-

Polymerization: Heat the emulsion to the desired reaction temperature (e.g., 40-50°C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization within the aqueous droplets.[16]

-

Product Isolation: After the reaction is complete, the polymer particles can be isolated by breaking the emulsion, followed by filtration and drying.

Inverse Suspension Polymerization

Similar to inverse emulsion, this method also yields spherical polymer beads but of a larger size. It involves suspending aqueous monomer droplets in a non-miscible organic phase with the aid of a suspending agent.[17][18]

Experimental Protocol: Inverse Suspension Polymerization [19]

-

Aqueous Phase Preparation: Prepare a neutralized solution of acrylic acid in water. Add a water-soluble initiator, such as sodium persulfate (SPS).[19]

-

Organic Phase Preparation: In a reactor, dissolve a suspending agent/stabilizer (e.g., Sorbitan monooleate) in a continuous organic phase like cyclohexane.[19]

-

Suspension & Polymerization: Heat the organic phase to the reaction temperature (e.g., 60°C) under nitrogen purging and agitation (e.g., 300 rpm). Add the aqueous phase dropwise to the reactor to form suspended droplets. The polymerization occurs within these droplets over several hours.[19]

-

Recovery: After polymerization, the resulting polymer beads are recovered by filtration, washed with a solvent like methanol to remove the organic phase, and dried in a vacuum oven.[19]

Quantitative Data Summary

The following tables summarize key quantitative data from various exploratory studies on sodium acrylate polymerization.

Table 1: Aqueous Solution Polymerization Parameters

| Monomer Conc. | Initiator System & Conc. | Temp. (°C) | pH | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|---|

| 20 wt% | Laser Pulse | 0 - 60 | Fully Ionized | Study of termination/transfer kinetics | [9][10][20] |

| 0.207 mol in ~40g H₂O | Na₂S₂O₅ / (NH₄)₂S₂O₈ | 20 | 8.7 | High molecular weight polymer | |

| 1440g Acrylic Acid | Ammonium Persulfate (0.5-5% of monomer) | 60 - 110 | Neutral (post-neutralization) | MW: 1000-10000; PDI: 1.7-2.5 | [21] |

| 5g Acrylic Acid | Ammonium Persulfate (0.0175g) | 70 | 65% Neutralized | Base polymer for superabsorbent hydrogel |[13] |

Table 2: Inverse Emulsion & Suspension Polymerization Parameters

| Technique | Monomer Phase | Initiator & Conc. | Temp. (°C) | Emulsifier/Stabilizer | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|---|---|

| Inverse Emulsion | Acrylic Acid (70% neutralized) | Redox Initiator (4x10⁻³ mol/L) | 40 - 50 | Span 80 / Op-4 | High MW (up to 30.7 million) | [16] |

| Inverse Suspension | 32% wt Sodium Acrylate | Ammonium Persulfate (1.5g/100g acid) | 45 - 60 | Sorbitol monooleate | High MW spherical beads | [18] |

| Inverse Suspension | Sodium Acrylate | γ-ray irradiation | N/A | Anionic emulsifier | Study of nucleation mechanism | [22] |

| Inverse Suspension | Acrylic Acid (neutralized) | Sodium Persulfate | 60 | Sorbitan Monooleate (Span 80) | Spherical polymer particles |[19] |

Polymer Characterization Techniques

To assess the outcome of polymerization and determine the properties of the resulting PNaA, several analytical techniques are employed.

-

Gel Permeation Chromatography (GPC/SEC): This is a fundamental technique used to determine the molecular weight distribution (MWD), average molecular weights (Mn, Mw), and polydispersity index (PDI) of the polymer.[23][24] The polymer is separated based on its hydrodynamic volume as it passes through a column.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure of the polymer, confirm the incorporation of monomer units, and in some cases, determine copolymer composition.[23] GPC can be coupled directly with NMR for in-depth analysis correlating molecular weight with structural information for each polymer fraction.[23]

-

Rheometry: Rheological measurements are crucial for characterizing the viscoelastic properties of PNaA hydrogels.[25] Techniques like oscillation rheology can determine the elasticity modulus (G') and viscosity modulus (G''), providing insight into the gel's strength and structure.[25][26]

Applications in Drug Development

The unique properties of poly(sodium acrylate) make it a highly attractive polymer for drug development professionals.

-

Controlled Drug Release: PNaA hydrogels are pH-sensitive. In neutral or alkaline pH, the carboxylate groups are ionized, causing electrostatic repulsion that leads to swelling. In acidic environments, the groups become protonated, causing the hydrogel to shrink. This property can be exploited for targeted drug delivery, where a drug is released in response to a specific physiological pH.[1][3]

-

Biocompatibility: PNaA is generally considered biocompatible and non-toxic, making it suitable for use in medical applications like wound dressings and drug delivery systems.[1]

-

Superabsorbency: Its ability to absorb and retain large volumes of aqueous fluids is beneficial for creating hydrogel-based drug formulations and for applications in wound care to manage exudates.[1][2][4]

References

- 1. The main material for sodium polyacrylate hydrogels [socochem.com]

- 2. innovation.world [innovation.world]

- 3. "Poly(sodium acrylate) - Branching out from standard delivery systems." | ANU Research School of Biology [biology.anu.edu.au]

- 4. Sodium Polyacrylate (Super Absorbent Polymer) Overview | PDF [slideshare.net]

- 5. The Application of Sodium Polyacrylate In Various Industries [socopolymer.com]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. KINETICS OF SODIUM ACRYLATE POLYMERIZATION INITIATED WITH POTASSIUM PERSULFATE IN AQUEOUS SOLUTIONS OF POLYVINYLALCOHOL | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning, desalination and simulation ... - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01468C [pubs.rsc.org]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. user.eng.umd.edu [user.eng.umd.edu]

- 20. researchgate.net [researchgate.net]

- 21. CN102863573A - Preparation method of sodium polyacrylate aqueous solution with high solid content and narrow molecular weight distribution - Google Patents [patents.google.com]

- 22. research.polyu.edu.hk [research.polyu.edu.hk]

- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Poly(sodium prop-2-enoate) for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Biological Interactions of a Superabsorbent Polymer

Poly(sodium prop-2-enoate), systematically known as sodium polyacrylate, is a superabsorbent polymer (SAP) renowned for its capacity to absorb and retain vast quantities of aqueous fluids, reportedly absorbing 100 to 1000 times its mass in water.[1] This remarkable property has led to its widespread application in various fields, including agriculture, consumer goods, and notably, in the biomedical and pharmaceutical sectors as a drug delivery vehicle and in wound dressings.[2][3] This technical guide provides a comprehensive overview of the fundamental research concerning poly(sodium prop-2-enoate), focusing on its synthesis, characterization, quantitative properties, and biological interactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

Poly(sodium prop-2-enoate) is the sodium salt of polyacrylic acid, with the chemical formula [−CH₂−CH(CO₂Na)−]n.[1] It is an anionic polyelectrolyte characterized by a high density of negatively charged carboxylate groups along its polymer backbone.[1] These ionic groups are central to its superabsorbent nature, facilitating strong hydrogen bonding with water molecules and leading to the formation of a hydrogel.[4]

The synthesis of poly(sodium prop-2-enoate) hydrogels is most commonly achieved through free radical polymerization of acrylic acid, followed by partial or full neutralization with a sodium base, typically sodium hydroxide (B78521).[5] The degree of cross-linking, which dictates the network architecture and ultimately the swelling capacity and mechanical properties, is a critical parameter controlled during synthesis.[6]

Table 1: Physicochemical Properties of Poly(sodium prop-2-enoate)

| Property | Value | References |

| IUPAC Name | Poly(sodium prop-2-enoate) | [1] |

| CAS Number | 9003-04-7 | [1] |

| Chemical Formula | (C₃H₃NaO₂)n | [1] |

| Molecular Weight | Variable (1,000 to 78,000 g/mol reported) | [7] |

| Density | 1.22 g/cm³ | [1] |

| Melting Point | >150 °C (decomposes) | [7] |

| Water Solubility | >400 g/L (for MW 4,500) | [7] |

Experimental Protocols

Protocol 1: Synthesis of Cross-linked Poly(sodium prop-2-enoate) Hydrogel via Free Radical Polymerization

This protocol is adapted from a generalized procedure for the synthesis of poly(sodium acrylate) hydrogels.[8]

Materials:

-

Acrylic acid (monomer)

-

N,N'-methylenebisacrylamide (MBA) or tri(ethylene glycol) diacrylate (TEGDA) (cross-linker)

-

Sodium hydroxide (NaOH) (for neutralization)

-

Sodium persulfate (SPS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Distilled water

-

Nitrogen gas

Procedure:

-

In a reaction vessel, dissolve acrylic acid in distilled water to a concentration of 25 wt%.

-

Partially neutralize the acrylic acid solution by slowly adding a 0.75 molar equivalent of NaOH solution. This step should be performed in an ice bath to manage the exothermic reaction.

-

Add the cross-linking agent (e.g., MBA or TEGDA) to the monomer solution. The concentration of the cross-linker can be varied to control the degree of cross-linking.

-

Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

-

Add the initiator (SPS) and accelerator (TEMED) to the solution to initiate the free radical polymerization.

-

Allow the polymerization to proceed at room temperature under a nitrogen atmosphere until a solid hydrogel is formed.

-

Cut the resulting hydrogel into smaller pieces and immerse in a large excess of distilled water to remove any unreacted monomers and other impurities. The water should be changed periodically.

-

Fully neutralize the hydrogel by adding a sufficient amount of NaOH solution.

-

Dry the purified and neutralized hydrogel in a vacuum oven at 70 °C until a constant weight is achieved.

Experimental Workflow for Hydrogel Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. sapgel.com [sapgel.com]

- 5. Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning, desalination and simulation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Properties of Sodium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Sodium acrylate (B77674) (CAS: 7446-81-3) is the sodium salt of acrylic acid and a key chemical intermediate of significant interest in materials science, polymer chemistry, and various industrial applications. As a monomer, its primary utility lies in its polymerization to form poly(sodium acrylate), a high-performance superabsorbent polymer (SAP) with vast applications in consumer goods, agriculture, and medicine. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and chemical reactivity of sodium acrylate. It includes detailed experimental protocols for its synthesis and polymerization, along with key analytical characterization methods, to support researchers and professionals in its application and development.

Molecular Structure and Identification

Sodium acrylate is a simple organic salt characterized by a vinyl group directly attached to a sodium carboxylate. This structure is fundamental to its high reactivity in polymerization reactions.

Table 1: Chemical Identifiers for Sodium Acrylate

| Identifier | Value |

| IUPAC Name | sodium;prop-2-enoate[1][2] |

| CAS Number | 7446-81-3[1][2][3][4][5][6][7] |

| Chemical Formula | C₃H₃NaO₂[1][2][3][5][6][7][8] |

| Molecular Weight | 94.04 g/mol [1][2][3][4][6][7][9] |

| Canonical SMILES | C=CC(=O)[O-].[Na+][1][4] |

Physicochemical Properties

Sodium acrylate is typically supplied as a white, crystalline solid. Its high polarity, conferred by the sodium carboxylate group, dictates its solubility profile, making it highly soluble in aqueous solutions and poorly soluble in most organic solvents.[3][10]

Table 2: Quantitative Physicochemical Data for Sodium Acrylate

| Property | Value |

| Appearance | White to off-white crystalline powder/solid[4][5][10][11] |

| Melting Point | >300 °C (decomposes)[2][3][4][5][7][8][10][12] |

| Boiling Point | 141 °C at 760 mmHg[7][8][13] |

| Density | 1.528 g/cm³ at 20°C[8][10] |

| Water Solubility | 479 g/L at 20°C[3][8][10] |

| pKa of Parent Acid | 4.25 (for Acrylic Acid)[3][4][8] |

Chemical Properties and Reactivity

The chemistry of sodium acrylate is dominated by the reactivity of its carbon-carbon double bond. This vinyl group makes the molecule highly susceptible to free-radical polymerization, which is the foundational reaction for producing poly(sodium acrylate).

The polymerization process transforms the individual monomer units into a long, repeating polymer chain. When a cross-linking agent is introduced, a three-dimensional network is formed, which is characteristic of superabsorbent polymers.

The molecule may be unstable and can polymerize spontaneously.[3][10][12] It is incompatible with strong oxidizing agents.[3][10][12]

Experimental Protocols

Synthesis of Sodium Acrylate via Acid-Base Neutralization

The most common and economically viable method for synthesizing sodium acrylate is the direct neutralization of acrylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[5][7]

Methodology:

-

Preparation: An aqueous solution of acrylic acid is prepared. For a 3-mole scale reaction, 216.2 g of acrylic acid is added to 497 g of deionized water in a reaction vessel equipped with a stirrer and cooling system.[3][10][14]

-

Neutralization: A 50% aqueous solution of sodium hydroxide (262.8 g) is added dropwise to the acrylic acid solution.[3][10][14] The temperature should be carefully controlled to prevent premature polymerization.

-

Stabilization (Optional): To prevent spontaneous polymerization, stabilizers such as 4-methoxyphenol (B1676288) (MEHQ) can be added to the final solution.[3][10][14]

-

Isolation: The resulting sodium acrylate can be used directly as an aqueous solution or isolated as a solid powder by drying, typically through spray drying or vacuum drying.

Polymerization via Inverse Suspension

Inverse suspension polymerization is a common technique to produce spherical particles of poly(sodium acrylate), which is ideal for many industrial applications.[15] In this method, an aqueous solution of the monomer is dispersed as droplets in a continuous organic phase and then polymerized.

Methodology:

-

Aqueous Phase Preparation: The sodium acrylate monomer, a cross-linking agent (e.g., N,N′-methylenebisacrylamide), and a water-soluble initiator (e.g., potassium persulfate) are dissolved in deionized water. The monomer solution is often partially neutralized to a specific pH to control reaction kinetics.[15]

-

Organic Phase Preparation: A surfactant/stabilizer is dissolved in a hydrophobic organic solvent (e.g., cyclohexane). This phase will be the continuous medium.

-

Dispersion: The aqueous phase is added to the organic phase under high-speed agitation to form a stable inverse suspension (water-in-oil). The system is typically purged with an inert gas like nitrogen to remove oxygen, which can inhibit free-radical polymerization.[16]

-

Polymerization: The temperature is raised to initiate the polymerization reaction. The reaction is allowed to proceed for a set time (e.g., 1.5 hours) until high conversion is achieved.[16]

-

Isolation and Purification: After polymerization, the spherical polymer beads are filtered from the organic phase. They are then washed (e.g., with methanol/water) to remove unreacted monomer and other impurities, followed by drying in an oven.[16]

Analytical Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the chemical structure. For sodium acrylate monomer, key absorbance bands include those for the C=C vinyl stretching, C=O carbonyl stretching, and the characteristic symmetric and asymmetric stretches of the carboxylate anion (-COO⁻). During polymerization, the disappearance of the vinyl peak can be monitored to track monomer conversion.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the monomer will show distinct signals for the three vinyl protons, typically in the range of 5.5-6.5 ppm.

-

¹³C NMR: The carbon NMR spectrum provides signals for the two vinyl carbons and the carboxylate carbon.[5] These spectral signatures are essential for confirming purity and structure.

-

Applications in Research and Development

The primary application of sodium acrylate is as a monomer for producing poly(sodium acrylate) and its copolymers.[11]

-

Superabsorbent Polymers (SAPs): Cross-linked poly(sodium acrylate) can absorb and retain extremely large amounts of a liquid relative to its own mass, forming hydrogels. This property is leveraged in products such as diapers, adult incontinence products, and agricultural water-retaining gels.[4]

-

Drug Development and Delivery: Hydrogels based on poly(sodium acrylate) are explored for controlled drug release applications, where the polymer matrix can encapsulate therapeutic agents.

-

Cosmetics and Personal Care: It functions as a thickening agent, emulsion stabilizer, and film-forming agent in various formulations like shampoos and lotions.[4]

-

Water Treatment: Due to its polyelectrolyte nature, it is used as a flocculant to aggregate suspended particles in wastewater treatment processes.[4]

-

Nanotechnology: Sodium acrylate can act as a capping and reducing agent in the synthesis of metallic nanoparticles, helping to control their size and stability.[3][7][10]

Safety and Handling

-

Stability: Sodium acrylate may polymerize spontaneously, especially when exposed to heat, light, or initiators. It is often shipped with a polymerization inhibitor.[3][10][12]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[12]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. If handled as a powder, inhalation should be avoided.

Conclusion

Sodium acrylate is a versatile and reactive monomer with a well-defined molecular structure and a range of quantifiable properties. Its ability to undergo rapid polymerization makes it an indispensable building block for producing poly(sodium acrylate), a polymer with critical applications across multiple scientific and industrial domains. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for professionals seeking to innovate and utilize this important chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. study.com [study.com]

- 4. gneechemical.com [gneechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifescienceglobal.com [lifescienceglobal.com]

- 12. imim.pl [imim.pl]

- 13. Sodium acrylate | C3H3NaO2 | CID 4068533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sodium Prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium prop-2-enoate, also known as sodium acrylate (B77674). The information compiled herein is intended to support research, development, and formulation activities where the solvation characteristics of this compound are of critical importance.

Quantitative Solubility Data

The solubility of sodium prop-2-enoate is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of Sodium Prop-2-enoate in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 479 g/L[1][2] | Quantitative |

| Aqueous Acid | Not Specified | Slightly Soluble[1] | Qualitative |

| Aqueous Sodium Hydroxide | Not Specified | Soluble[3] | Qualitative |

| Methanol | Not Specified | Slightly Soluble[1] | Qualitative |

| Ethanol (B145695) | Not Specified | Insoluble[3] | Qualitative |

| Acetone | Not Specified | Insoluble[3] | Qualitative |

Note: The solubility of sodium prop-2-enoate in organic solvents is generally low. For its polymeric form, sodium polyacrylate, it is noted to be insoluble in organic solvents such as ethanol and acetone.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a wide range of applications. The following are detailed methodologies for key experiments to determine the solubility of sodium prop-2-enoate.

Equilibrium Solubility Method (Flask Method)

This method is based on the OECD Guideline 105 and is suitable for determining the water solubility of substances.

Principle: A supersaturated solution of sodium prop-2-enoate is prepared by adding an excess amount of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of sodium prop-2-enoate in the clear supernatant is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Add an excess amount of solid sodium prop-2-enoate to a series of flasks containing a known volume of the solvent (e.g., water).

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath and agitate at a controlled speed. The temperature should be maintained within ±0.5°C.

-

Continue agitation until equilibrium is reached. This can be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are constant.

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it to remove any undissolved particles.

-

Analyze the concentration of sodium prop-2-enoate in the filtrate using a suitable analytical method.

-

The determined concentration represents the solubility of sodium prop-2-enoate in the specific solvent at the given temperature.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a volatile solvent.

Principle: A saturated solution is prepared, and a known volume or mass of the clear solution is evaporated to dryness. The mass of the remaining solid residue is then used to calculate the solubility.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Volumetric pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Prepare a saturated solution of sodium prop-2-enoate in the desired solvent as described in the Equilibrium Solubility Method (steps 1-5).

-

Pre-weigh a clean and dry evaporating dish.

-

Accurately pipette a known volume of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent without decomposing the sodium prop-2-enoate.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry sodium prop-2-enoate residue.

-

The mass of the dissolved sodium prop-2-enoate is the final mass of the dish minus the initial mass of the empty dish.

-

The solubility can then be calculated and expressed in various units, such as g/L or g/100g of solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of sodium prop-2-enoate using the gravimetric method.

References

In-Depth Technical Guide to the Thermal Stability of Sodium Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium acrylate (B77674) monomer, a crucial parameter for its safe handling, storage, and application in various fields, including the pharmaceutical industry. Understanding the thermal behavior of this monomer is paramount for preventing unintended polymerization and degradation, ensuring product quality and operational safety.

Overview of Thermal Properties

Sodium acrylate is the sodium salt of acrylic acid. It is a white, crystalline solid that is soluble in water. While it is generally stable under recommended storage conditions, it is sensitive to heat, which can induce hazardous polymerization.[1] The thermal stability of acrylate monomers is a critical consideration due to the exothermic nature of their polymerization, which can lead to a runaway reaction if not properly controlled.[2]

The following table summarizes the key thermal properties of sodium acrylate monomer gathered from safety data sheets and related literature. It is important to note that specific values can vary depending on the purity of the sample and the analytical conditions.

| Property | Value | Source |

| Melting Point | >300 °C | ChemicalBook |

| Decomposition Temperature | Data not available for the monomer. Poly(sodium acrylate) exhibits multi-stage decomposition. | N/A |

| Auto-ignition Temperature | Not available | N/A |

| Flash Point | Not available | N/A |

Thermal Analysis Techniques

The primary techniques for evaluating the thermal stability of sodium acrylate monomer are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and polymerization.

Quantitative Thermal Analysis Data

The following table presents a summary of the thermal decomposition stages of poly(sodium acrylate) as observed in a study involving a poly(sodium acrylate)/dextrin composition. These stages can offer an indication of the potential thermal events for the monomer, although the onset temperatures for the monomer are expected to be different.

| Thermal Event | Temperature Range (°C) | Description |

| Water Evaporation | 20 - 110 | Evaporation of solvent water. |

| Dehydration | 110 - 230 | Release of constitutional water and intermolecular dehydration. |

| Polymer Chain Decomposition | 450 - 826 | Decomposition of polymer chains, including side chains. |

Source: Adapted from studies on poly(sodium acrylate) compositions.[3]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following are generalized protocols for TGA and DSC analysis of acrylate monomers, which can be adapted for sodium acrylate monomer.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of an acrylate monomer.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or aluminum, that is inert to the sample.

-

-

Sample Preparation:

-

Weigh a small, representative sample of the acrylate monomer (typically 5-10 mg) directly into the tared TGA pan.

-

Record the exact sample weight.

-

-

Instrument Parameters:

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C)

-

Heating Rate: 10 °C/min (a common rate for initial screening)

-

Final Temperature: A temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Atmosphere:

-

Purge Gas: Nitrogen (or another inert gas) to prevent oxidative degradation.

-

Flow Rate: 20-50 mL/min.

-

-

-

Data Acquisition:

-

Place the sample pan in the TGA furnace.

-

Start the temperature program and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions such as melting and polymerization of an acrylate monomer.

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum pans to contain any volatile decomposition products and prevent sample loss.

-

-

Sample Preparation:

-

Weigh a small sample of the acrylate monomer (typically 2-5 mg) into a tared DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Parameters:

-

Temperature Program:

-

Initial Temperature: A temperature below any expected transitions (e.g., 0 °C).

-

Heating Rate: 10 °C/min.

-

Final Temperature: A temperature that encompasses the expected melting and polymerization events (e.g., 350 °C).

-

-

Atmosphere:

-

Purge Gas: Nitrogen.

-

Flow Rate: 50 mL/min.

-

-

-

Data Acquisition:

-

Place the sample and reference pans in the DSC cell.

-

Start the temperature program and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which may indicate polymerization or decomposition.

-

Determine the onset temperatures, peak temperatures, and enthalpy changes for each thermal event.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of sodium acrylate monomer.

Caption: Workflow for Thermal Stability Analysis of Sodium Acrylate Monomer.

Safety Considerations

Given that sodium acrylate is heat-sensitive and can undergo hazardous polymerization, appropriate safety precautions must be taken during thermal analysis.[1]

-

Ventilation: All experiments should be conducted in a well-ventilated area or under a fume hood to handle any potential volatile decomposition products.

-

Sample Size: Use small sample sizes to minimize the energy released during any exothermic events.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

By following the protocols and understanding the potential thermal behavior outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively assess the thermal stability of sodium acrylate monomer for their specific applications.

References

- 1. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]

- 2. Thermal Decomposition of Acrylate Monomers and Oligomers - Radtech [radtech-europe.com]

- 3. Studies of Thermal Decomposition for Poly ( sodium acrylate ) / Dextrin ( PAANa / D ) – New | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis of Sodium Polyacrylate Hydrogels: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of sodium polyacrylate hydrogels, a versatile superabsorbent polymer with wide-ranging applications in research and industry, including drug delivery, agriculture, and personal care products. The synthesis is based on the free-radical polymerization of acrylic acid, which is partially neutralized and chemically crosslinked.

Introduction

Sodium polyacrylate is a polymer composed of repeating units of sodium acrylate (B77674). In a crosslinked form, it creates a hydrogel capable of absorbing and retaining large volumes of water and aqueous solutions. This superabsorbent property is attributed to the presence of carboxylate groups along the polymer chain, which create strong hydrogen bonds with water molecules.[1] The synthesis involves the polymerization of acrylic acid monomers in the presence of a crosslinking agent and a polymerization initiator.[2][3] The degree of crosslinking and the extent of neutralization of the acrylic acid are critical parameters that influence the swelling capacity and mechanical properties of the resulting hydrogel.[4]

Experimental Protocol: Free-Radical Polymerization

This protocol details the synthesis of sodium polyacrylate hydrogels using N,N'-methylenebis(acrylamide) (MBA) as a crosslinker and potassium persulfate (KPS) as a thermal initiator.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Acrylic Acid (AA) | Reagent Grade | Sigma-Aldrich |

| Sodium Hydroxide (B78521) (NaOH) | ACS Reagent | Merck |

| N,N'-methylenebis(acrylamide) (MBA) | 99% | Sigma-Aldrich |

| Potassium Persulfate (KPS) | 99% | SD fine chem Ltd.[5] |

| Distilled or Deionized Water |

Equipment

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Water bath or heating mantle with temperature control

-

Oven

-

pH meter or pH indicator strips

-

Spatulas and weighing balance

Synthesis Procedure

-

Neutralization of Acrylic Acid:

-

In a beaker, dissolve a specific amount of acrylic acid in distilled water.

-

Slowly add a solution of sodium hydroxide (e.g., 30-35% w/w) dropwise to the acrylic acid solution while stirring continuously.[6][7] This step is exothermic, so it's advisable to perform it in an ice bath to control the temperature.

-

Monitor the pH of the solution and continue adding NaOH until the desired degree of neutralization is achieved (e.g., pH 7-8 for partial neutralization).[6]

-

-

Addition of Crosslinker and Initiator:

-

Polymerization:

-

Transfer the reaction mixture to a suitable reaction vessel.

-

Heat the mixture in a water bath to the desired polymerization temperature, typically between 60°C and 80°C.[5][8]

-

Maintain the temperature and continue stirring for a specified duration, generally for a few hours, to allow the polymerization to complete.[5] A gel-like product will form.

-

-

Purification:

-

Once the polymerization is complete, cut the resulting hydrogel into smaller pieces to increase the surface area for washing.[5]

-

Immerse the hydrogel pieces in a large volume of distilled or deionized water to remove any unreacted monomers, initiator, and crosslinker.[4]

-

Change the water periodically over 24 hours to ensure thorough purification.[5]

-

-

Drying:

Quantitative Data Summary

The properties of the synthesized sodium polyacrylate hydrogel can be tailored by varying the concentrations of the monomer, crosslinker, and initiator. The following table provides an example of different formulations and their potential impact on hydrogel properties.

| Formulation ID | Acrylic Acid (g) | MBA (g) | KPS (g) | Degree of Neutralization (%) | Water Absorbency (g/g) | Gel Content (%) |

| LS-g-SAH 1 | 5 | 0.04 | 0.08 | 75 | ~300 | ~80 |

| LS-g-SAH 7 | 5 | 0.08 | 0.08 | 75 | ~450 | ~90 |

| LS-g-SAH 12 | 5 | 0.12 | 0.08 | 75 | ~560 | ~95 |

| LS-g-SAH 13 | 5 | 0.12 | 0.04 | 75 | ~400 | ~85 |

| LS-g-SAH 15 | 5 | 0.12 | 0.12 | 75 | ~500 | ~90 |

Note: The water absorbency and gel content values are illustrative and can vary based on the specific experimental conditions. The data is adapted from a study on lignosulfonate-grafted sodium acrylate hydrogels.[5]

Experimental Workflow and Logic

The synthesis of sodium polyacrylate hydrogel follows a logical sequence of steps, from reagent preparation to the final dried product. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis of sodium polyacrylate hydrogel.

Signaling Pathway/Mechanism

The synthesis of sodium polyacrylate hydrogel proceeds via a free-radical polymerization mechanism. The key steps are initiation, propagation, crosslinking, and termination.

Caption: Free-radical polymerization mechanism for hydrogel synthesis.

References

- 1. Cross Linked Sodium Polyacrylate - Absorbing Hydrogel [m2polymer.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Polyacrylate (Super Absorbent Polymer) Overview | PDF [slideshare.net]

- 4. Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning, desalination and simulation ... - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01468C [pubs.rsc.org]

- 5. or.niscpr.res.in [or.niscpr.res.in]

- 6. CN104292375A - Synthetic method of sodium polyacrylate - Google Patents [patents.google.com]

- 7. CN102603945A - Preparation method of colored sodium polyacrylate gel particles - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

Application Notes and Protocols for the Analytical Characterization of Sodium Prop-2-enoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium prop-2-enoate, also known as sodium acrylate (B77674), is a key chemical intermediate used in the synthesis of a wide range of polymers and other organic compounds. Its purity and physicochemical properties are critical to ensure the quality and performance of the final products. This document provides a comprehensive overview of the analytical techniques for the characterization of sodium prop-2-enoate, including detailed experimental protocols and data interpretation guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of sodium prop-2-enoate is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Prop-2-enoate

| Property | Value | Reference |

| Chemical Formula | C₃H₃NaO₂ | [1][2] |

| Molecular Weight | 94.04 g/mol | [1] |

| Appearance | White to cream-colored solid | [1] |

| Melting Point | >300 °C | [1][2] |

| Solubility | Freely soluble in water, soluble in ethanol. | [3][4] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of sodium prop-2-enoate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in a molecule.

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sodium prop-2-enoate sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the spectrum as described for the ATR-FTIR method.

-

Table 2: Characteristic FTIR Absorption Bands for Sodium Prop-2-enoate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3450 (broad) | O-H stretching | Absorbed water |

| ~2940 | C-H stretching | Alkenyl C-H |

| ~1637 | C=C stretching | Alkene |

| ~1570 | C=O asymmetric stretching | Carboxylate (COO⁻) |

| ~1410 | C=O symmetric stretching | Carboxylate (COO⁻) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and purity of sodium prop-2-enoate.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of sodium prop-2-enoate in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).[8]

-

Add a small amount of a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP-d₄) for chemical shift referencing and quantification.[9]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically used.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Table 3: ¹H NMR Chemical Shifts and Multiplicities for Sodium Prop-2-enoate in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | ~5.6 | Doublet of doublets | J_cis ≈ 10 |

| =CH₂ | ~6.1 | Doublet of doublets | J_trans ≈ 17 |

| -CH= | ~6.2 | Doublet of doublets | J_gem ≈ 1.5, J_trans ≈ 17, J_cis ≈ 10 |

Table 4: ¹³C NMR Chemical Shifts for Sodium Prop-2-enoate in D₂O

| Carbon | Chemical Shift (ppm) |

| =CH₂ | ~127 |

| -CH= | ~133 |

| -COO⁻ | ~170 |

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and decomposition behavior of sodium prop-2-enoate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of sodium prop-2-enoate into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature of approximately 800 °C at a constant heating rate (e.g., 10 or 20 °C/min).[10]

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Processing: The TGA thermogram plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss.

For sodium prop-2-enoate, the TGA curve is expected to show an initial weight loss corresponding to the evaporation of absorbed water, followed by decomposition at higher temperatures. The thermal degradation of the sodium salt of poly(vinylsulfonic acid) shows multiple degradation steps, and a similar complex degradation pattern may be observed for sodium prop-2-enoate.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting and glass transitions.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of sodium prop-2-enoate into an aluminum DSC pan and hermetically seal it.

-

Data Acquisition:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.[12]

-

A typical temperature range would be from ambient temperature to above its melting point (if it melts before decomposing).

-

-

Data Processing: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., decomposition) appear as inverted peaks.

Since sodium prop-2-enoate has a high melting point (>300 °C), it is likely to decompose before melting. The DSC curve may show an endothermic peak associated with the loss of water, followed by exothermic peaks corresponding to decomposition. For acrylate copolymers, glass transitions can be observed.[13]

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity and molecular weight distribution of sodium prop-2-enoate and its polymeric forms.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of sodium prop-2-enoate and quantify any related impurities.

-

Instrument: An HPLC system equipped with a UV detector.

-